

15:0 Lyso PG-d5: A Technical Guide for Researchers

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **15:0 Lyso PG-d5**, a deuterated lysophosphatidylglycerol, increasingly utilized in advanced biomedical research. This document details its chemical properties, applications, and the methodologies for its use, particularly in the field of lipidomics.

Introduction to 15:0 Lyso PG-d5

15:0 Lyso PG-d5 is the deuterium-labeled form of 15:0 lysophosphatidylglycerol (LPG).[1] It is a synthetic lipid primarily employed as an internal standard in mass spectrometry-based lipidomics.[1] The incorporation of five deuterium atoms (d5) on the glycerol backbone results in a mass shift, allowing it to be distinguished from its endogenous, non-labeled counterparts in biological samples.[2] This property is crucial for the accurate quantification of lysophospholipids, which are bioactive molecules involved in a myriad of cellular processes and signaling pathways.[1][3]

Chemical Structure and Properties

The chemical name for **15:0 Lyso PG-d5** is 1-pentadecanoyl-2-hydroxy-sn-glycero(d5)-3-phospho-(1'-rac-glycerol)(sodium salt).[4] It consists of a glycerol backbone where the sn-1 position is esterified with pentadecanoic acid (a 15-carbon saturated fatty acid), the sn-2 position has a hydroxyl group, and the sn-3 position is attached to a phosphoglycerol



headgroup. The five deuterium atoms are located on the glycerol backbone, enhancing its molecular weight without significantly altering its chemical behavior.[2]

Chemical Structure: Quantitative Data Summary

The following table summarizes the key quantitative data for **15:0 Lyso PG-d5**, facilitating its use in experimental design and data analysis.

Property	Value	Source(s)
Chemical Formula	C21H37D5NaO9P	[5][6]
Molecular Weight	497.55 g/mol	[5][6]
Exact Mass	497.28 u	[1]
CAS Number	2342574-98-3	[1][5][6]
Purity	>99%	
Storage Temperature	-20°C	
Physical Form	Solution	_
Solubility	Soluble in organic solvents such as methanol and chloroform.	_

Experimental Protocols

The primary application of **15:0 Lyso PG-d5** is as an internal standard for the quantification of lysophospholipids in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a detailed methodology for a typical lipidomics experiment using this standard.

I. Preparation of Internal Standard Stock Solution

 Gravimetric Preparation: Accurately weigh a precise amount of 15:0 Lyso PG-d5 using an analytical balance.



- Solubilization: Dissolve the weighed standard in a high-purity organic solvent, such as a chloroform:methanol mixture (2:1, v/v), to create a concentrated stock solution (e.g., 1 mg/mL).
- Aliquoting and Storage: Aliquot the stock solution into amber glass vials to minimize freezethaw cycles and store at -20°C or -80°C to prevent degradation.

II. Lipid Extraction from Plasma

This protocol is adapted from established methods for lipid extraction from plasma samples.

- Sample Preparation: Thaw frozen plasma samples on ice.
- Addition of Internal Standard: To a 1.5 mL microcentrifuge tube, add a known volume of plasma (e.g., 20 μL). Add a precise amount of the 15:0 Lyso PG-d5 internal standard working solution. The amount should be optimized to be within the linear range of the instrument and comparable to the expected concentration of the endogenous analytes.
- Protein Precipitation and Lipid Extraction:
 - Add 200 μL of ice-cold methanol to the plasma sample containing the internal standard.
 Vortex for 10 seconds.
 - Add 600 μL of ice-cold methyl-tert-butyl ether (MTBE). Vortex for 10 minutes.
 - Add 150 μL of LC-MS grade water to induce phase separation. Vortex for 1 minute.
- Phase Separation: Centrifuge the sample at 14,000 x g for 15 minutes at 4°C. Three layers will form: an upper organic phase containing the lipids, a lower aqueous phase, and a protein pellet at the interface.
- Collection of Lipid Extract: Carefully collect the upper organic layer and transfer it to a new tube.
- Drying: Evaporate the solvent from the lipid extract under a gentle stream of nitrogen or using a vacuum concentrator.



• Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase (e.g., 100 μL of methanol:chloroform 1:1, v/v).

III. LC-MS/MS Analysis

- Chromatographic Separation: Inject the reconstituted lipid extract onto a reverse-phase C18 column. Use a gradient elution with mobile phases typically consisting of water, acetonitrile, and isopropanol with additives like ammonium formate or formic acid to improve ionization.
- Mass Spectrometric Detection: Analyze the eluent using a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source. Operate the mass spectrometer in negative ion mode for the detection of lysophosphatidylglycerols.
- Data Acquisition: Acquire data in a data-dependent or data-independent manner to obtain both precursor ion and fragment ion information. The transition for **15:0 Lyso PG-d5** would be the precursor ion m/z to a characteristic fragment ion.
- Quantification: Identify and integrate the peak areas for the endogenous lysophospholipids
 and the 15:0 Lyso PG-d5 internal standard. The concentration of the endogenous lipids is
 calculated by comparing the ratio of their peak area to the peak area of the known amount of
 the internal standard.

Signaling and Biosynthetic Pathways

Lysophosphatidylglycerols are not only intermediates in lipid metabolism but also play significant roles in biological signaling, particularly in bacteria. In pathogens like Staphylococcus aureus, LPG is a key component in mechanisms of antimicrobial peptide resistance.

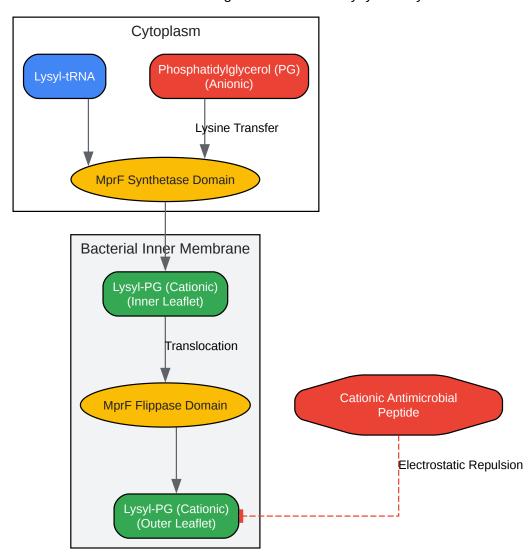
Bacterial Membrane Charge Modulation by Lysyl-PG

In many bacteria, the anionic nature of the cell membrane, due to phospholipids like phosphatidylglycerol (PG), makes them susceptible to cationic antimicrobial peptides produced by the host immune system. To counteract this, bacteria have evolved mechanisms to modify their membrane charge. One such mechanism is the synthesis of lysyl-phosphatidylglycerol (Lysyl-PG).[7] The enzyme MprF (Multiple peptide resistance Factor) catalyzes the transfer of a



lysine residue from lysyl-tRNA to PG, forming the cationic lipid Lysyl-PG.[7] This process introduces a positive charge into the membrane, repelling cationic antimicrobial peptides and contributing to bacterial virulence.[7]

Bacterial Membrane Charge Modulation via Lysyl-PG Synthesis



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Caption: Synthesis and translocation of Lysyl-PG in bacteria.

This diagram illustrates the enzymatic process by which bacteria modify their membrane charge to resist host immune defenses. The synthesis of Lysyl-PG is a critical survival mechanism for many pathogenic bacteria.

Conclusion

15:0 Lyso PG-d5 is an indispensable tool for researchers in the field of lipidomics. Its well-defined chemical properties and isotopic labeling enable the precise and accurate quantification of lysophospholipids in complex biological matrices. The detailed experimental protocols provided in this guide offer a robust framework for the application of **15:0** Lyso PG-d5 in mass spectrometry-based studies. Furthermore, understanding the role of related molecules like Lysyl-PG in bacterial signaling pathways highlights the broader importance of lysophospholipids in health and disease, opening avenues for novel therapeutic strategies.

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